Propanal, 2-methyl-2-(propylthio)-
Description
Propanal, 2-methyl-2-(propylthio)- (IUPAC name: 2-methyl-2-(propylsulfanyl)propanal) is an organosulfur compound characterized by a propanal backbone with a methyl group and a propylthio (-SCH₂CH₂CH₃) substituent at the second carbon. The aldehyde functional group (-CHO) at position 1 and the sulfur-containing substituent at position 2 suggest reactivity patterns typical of thioether aldehydes. The molecular formula is hypothesized to be C₇H₁₄OS (molecular weight: ~146.24 g/mol), though this requires experimental validation.
Properties
CAS No. |
88017-42-9 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2-methyl-2-propylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-4-5-9-7(2,3)6-8/h6H,4-5H2,1-3H3 |
InChI Key |
XVFRGXVASKFOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C)(C)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs: aldicarb, aldoxycarb, and isobutyraldehyde. Key differences lie in substituents, oxidation states of sulfur, and functional groups.
Table 1: Comparative Analysis of Propanal Derivatives
*Hypothesized based on structural analogy.
Key Findings from Research and Regulatory Data
Aldicarb (Methylthio Analog): Structure: Shares the 2-methyl-2-(methylthio)propanal backbone but includes an oxime group (O-[(methylamino)carbonyl]oxime). Toxicity: Classified as "extremely hazardous" (WHO Class Ia) due to acetylcholinesterase inhibition. Banned in multiple countries for non-agricultural use. Regulatory Status: Restricted to pine gall midge control in some regions; banned in others due to water contamination risks.
Aldoxycarb (Sulfonyl Derivative) :
- Structure : Oxidized form of aldicarb with a methylsulfonyl (-SO₂CH₃) group.
- Persistence : Higher environmental stability compared to aldicarb, leading to stricter regulations.
Isobutyraldehyde (Non-Sulfur Analog): Structure: Lacks sulfur substituents, reducing reactivity and toxicity. Used in perfumery and resin synthesis.
Hypothesized Properties of Propanal, 2-Methyl-2-(Propylthio)-
- Toxicity Profile : Expected to be less acutely toxic than aldicarb due to the absence of the oxime group (a key acetylcholinesterase inhibitor). However, the longer alkyl chain could pose bioaccumulation risks.
Critical Analysis of Evidence Limitations
- The provided evidence lacks direct data on Propanal, 2-methyl-2-(propylthio)-, necessitating reliance on structural analogs.
- Regulatory and toxicity profiles for the compound remain speculative. Further studies on its environmental fate and metabolic pathways are required.
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